molecular formula C6H12O4 B13527282 2,4-Dimethoxybutanoic acid

2,4-Dimethoxybutanoic acid

Cat. No.: B13527282
M. Wt: 148.16 g/mol
InChI Key: CTPTZKWGBDYWHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxybutanoic acid is an organic compound with the molecular formula C6H12O4 It is a derivative of butanoic acid, where two methoxy groups are attached to the second and fourth carbon atoms of the butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxybutanoic acid typically involves the esterification of butanoic acid derivatives followed by methoxylation. One common method includes the reaction of butanoic acid with methanol in the presence of a strong acid catalyst to form the corresponding ester. This ester is then subjected to methoxylation using dimethyl sulfate under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

2,4-Dimethoxybutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxybutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its reactivity, allowing it to participate in various biochemical reactions. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 2,4-Dimethoxybenzoic acid
  • 2,4-Dihydroxybutanoic acid
  • 2,4-Dimethoxyphenylacetic acid

Comparison: 2,4-Dimethoxybutanoic acid is unique due to the presence of methoxy groups at specific positions on the butanoic acid chain. This structural feature imparts distinct chemical properties, such as increased reactivity and solubility, compared to similar compounds. For instance, 2,4-Dimethoxybenzoic acid has a benzene ring, which alters its reactivity and applications. Similarly, 2,4-Dihydroxybutanoic acid has hydroxyl groups instead of methoxy groups, leading to different chemical behavior and uses .

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

2,4-dimethoxybutanoic acid

InChI

InChI=1S/C6H12O4/c1-9-4-3-5(10-2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)

InChI Key

CTPTZKWGBDYWHT-UHFFFAOYSA-N

Canonical SMILES

COCCC(C(=O)O)OC

Origin of Product

United States

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